3-Methylbenzo[d]isoxazol-5-ol
CAS No.: 214760-36-8
VCID: VC3960973
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![3-Methylbenzo[d]isoxazol-5-ol - 214760-36-8](/images/structure/VC3960973.png)
Description |
3-Methylbenzo[d]isoxazol-5-ol is an organic compound belonging to the class of benzisoxazoles, characterized by a fused benzene and isoxazole ring system. Its molecular formula is , and it has a molecular weight of 149.15 g/mol. The compound is also known by synonyms such as 3-methyl-1,2-benzoxazol-5-ol and 3-methylbenzisoxazol-5-ol. Its structure includes a hydroxyl group at the 5th position and a methyl group at the 3rd position on the benzisoxazole ring, which significantly influences its chemical properties and potential applications . Synthesis of 3-Methylbenzo[d]isoxazol-5-olThe synthesis of benzisoxazole derivatives often involves cyclization reactions that form the isoxazole ring. Specific methods for synthesizing 3-Methylbenzo[d]isoxazol-5-ol are not detailed in the search results, but general synthetic approaches include:
These methods are often optimized for high yields and minimal environmental impact. Applications and Biological RelevanceWhile specific studies on the biological activity of 3-Methylbenzo[d]isoxazol-5-ol are not provided in the search results, benzisoxazole derivatives are widely studied for their pharmacological properties. These compounds have shown potential in:
Analytical CharacterizationThe compound can be characterized using standard spectroscopic techniques:
Future Research DirectionsGiven its structural features, research on 3-Methylbenzo[d]isoxazol-5-ol could focus on:
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CAS No. | 214760-36-8 |
Product Name | 3-Methylbenzo[d]isoxazol-5-ol |
Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 3-methyl-1,2-benzoxazol-5-ol |
Standard InChI | InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3 |
Standard InChIKey | OMQUVKBATLSLCG-UHFFFAOYSA-N |
SMILES | CC1=NOC2=C1C=C(C=C2)O |
Canonical SMILES | CC1=NOC2=C1C=C(C=C2)O |
PubChem Compound | 22612034 |
Last Modified | Jul 22 2023 |
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